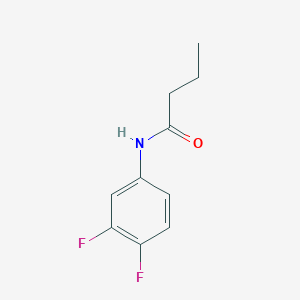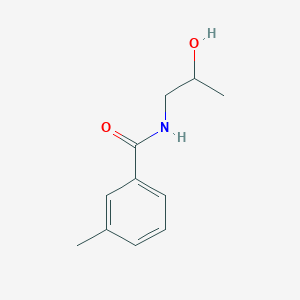![molecular formula C16H14ClNO3S B263751 2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid, commonly known as CB-839, is a promising drug candidate that has gained attention for its potential in treating cancer. It is an orally available, selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
科学研究应用
CB-839 has been extensively studied for its potential in cancer treatment. Studies have shown that cancer cells rely heavily on glutamine metabolism to fuel their growth and proliferation. CB-839 selectively inhibits glutaminase, thereby starving cancer cells of the nutrients they need to survive. Preclinical studies have demonstrated that CB-839 has potent antitumor activity against a wide range of cancer types, including triple-negative breast cancer, pancreatic cancer, and non-small cell lung cancer.
作用机制
CB-839 selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of several important compounds, including nucleotides, amino acids, and antioxidants, that are required for cancer cell growth and proliferation. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate, glutathione, and other metabolites that are important for cancer cell survival. CB-839 has also been shown to induce apoptosis, inhibit cell migration and invasion, and enhance the efficacy of other cancer therapies.
实验室实验的优点和局限性
One of the major advantages of CB-839 is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not interfere with the activity of other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. CB-839 is also orally available, making it easy to administer to animals in preclinical studies. However, CB-839 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, CB-839 has a short half-life, which can limit its efficacy in some experimental settings.
未来方向
CB-839 has shown promise as a potential cancer therapy, and there are several future directions for research in this area. One area of focus is the development of combination therapies that can enhance the efficacy of CB-839. For example, preclinical studies have shown that CB-839 can enhance the efficacy of chemotherapy and radiation therapy in cancer models. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to CB-839 therapy. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839.
合成方法
The synthesis of CB-839 involves the reaction of 2-mercaptobenzoic acid with 2-chloroethyl isocyanate, followed by treatment with 4-chlorobenzylamine. The resulting product is purified by column chromatography to obtain CB-839 in high purity and yield.
属性
分子式 |
C16H14ClNO3S |
|---|---|
分子量 |
335.8 g/mol |
IUPAC 名称 |
2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-7-5-11(6-8-12)9-18-15(19)10-22-14-4-2-1-3-13(14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI 键 |
UCBWPJDQXPJJKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



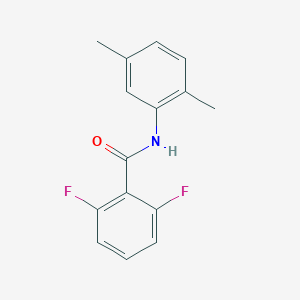
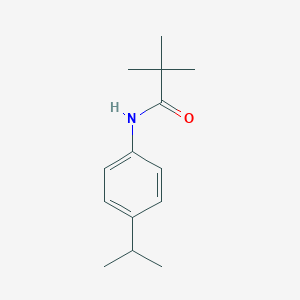
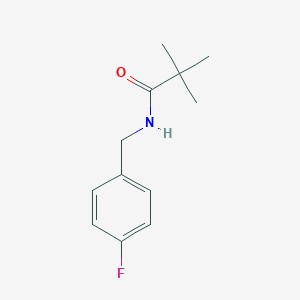
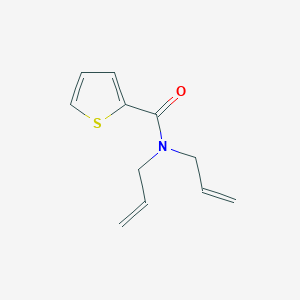
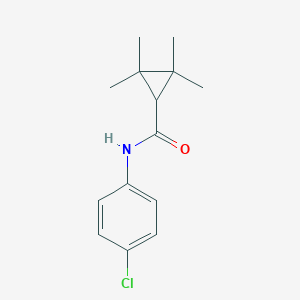
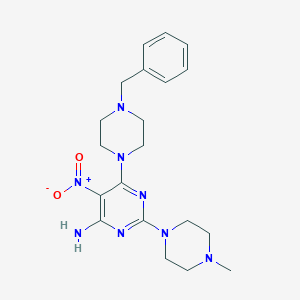
![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)
